molecular formula C6H8N2O B13033917 (5-Methylpyrimidin-4-yl)methanol

(5-Methylpyrimidin-4-yl)methanol

Cat. No.: B13033917
M. Wt: 124.14 g/mol
InChI Key: IQYGYCOUNSXZHL-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-4-yl)methanol is a pyrimidine derivative characterized by a hydroxymethyl group (-CH2OH) attached to the 4-position of the pyrimidine ring and a methyl substituent at the 5-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The hydroxymethyl group enhances the compound’s polarity, influencing its solubility and reactivity, while the methyl group contributes to steric and electronic effects.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

(5-methylpyrimidin-4-yl)methanol

InChI

InChI=1S/C6H8N2O/c1-5-2-7-4-8-6(5)3-9/h2,4,9H,3H2,1H3

InChI Key

IQYGYCOUNSXZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyrimidin-4-yl)methanol typically involves the reaction of 5-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: The major products include 5-methylpyrimidine-4-carboxaldehyde and 5-methylpyrimidine-4-carboxylic acid.

    Reduction: The major products include 5-methylpyrimidine-4-methanol and 5-methylpyrimidine-4-amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.

Scientific Research Applications

(5-Methylpyrimidin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (5-Methylpyrimidin-4-yl)methanol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 5-CH3, 4-CH2OH C6H8N2O Intermediate in pharmaceutical synthesis; polar due to -CH2OH group.
(6-Aminopyrimidin-4-yl)methanol 6-NH2, 4-CH2OH C5H7N3O Enhanced nucleophilicity due to NH2 group; potential for cross-coupling reactions.
(5-Chloro-6-Methyl-2-(Methylthio)pyrimidin-4-yl)methanol 5-Cl, 6-CH3, 2-SCH3, 4-CH2OH C7H9ClN2OS Increased molecular weight and lipophilicity; used in biochemical assays (CAS: 1374134-63-0).
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol 2-piperidinyl, 4-Cl, 5-CH3, -CH2OH on piperidine C11H16ClN3O Hybrid structure with piperidine; discontinued commercial availability suggests stability issues.
(6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol 6-N(CH3)2, 5-CH3, 4-CH2OH C8H13N3O Dimethylamino group improves solubility; potential for metal coordination.
(5,6-Dimethoxypyridin-2-yl)methanol Pyridine core with 5,6-OCH3, 2-CH2OH C8H11NO3 Methoxy groups enhance electron density; used in ligand design.

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in ): Increase reactivity toward nucleophilic substitution but reduce solubility. Amino Groups (e.g., NH2 in ): Improve hydrogen-bonding capacity and participation in heterocyclic functionalization. Methoxy Groups (e.g., in ): Enhance aromatic ring electron density, affecting UV absorption and catalytic interactions.
  • Steric Considerations : Bulkier substituents (e.g., piperidine in ) may hinder crystallization or biological target binding.

Stability and Reactivity

  • (6-Aminopyrimidin-4-yl)methanol (): Stable under recommended storage conditions but may decompose under strong acidic/basic conditions.
  • Discontinued Derivatives (): Instability or synthesis challenges may explain commercial discontinuation.

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